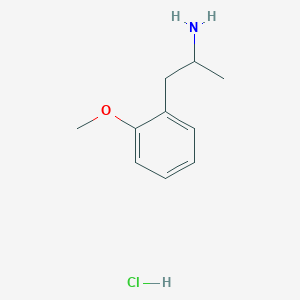
o-Methoxy-alpha-methylphenethylamine hydrochloride
描述
2-甲氧基苯丙胺 (盐酸盐) 是一种属于苯丙胺类的化合物。它在苯环的 2 位,即邻位,具有一个甲氧基。 该化合物对单胺神经递质的再摄取和释放的影响明显弱于其他苯丙胺类 。 它主要用于法医和研究应用 .
准备方法
合成路线和反应条件
2-甲氧基苯丙胺 (盐酸盐) 的合成通常涉及 2-甲氧基苯丙酮与甲胺反应,然后还原。 反应条件通常包括使用还原剂,如氢化铝锂或硼氢化钠 。最终产物然后通过用盐酸处理转化为其盐酸盐形式。
工业生产方法
化学反应分析
反应类型
2-甲氧基苯丙胺 (盐酸盐) 会发生各种化学反应,包括:
氧化: 该反应可以使用氧化剂,如高锰酸钾或三氧化铬进行。
还原: 还原反应通常涉及像氢化铝锂或硼氢化钠之类的试剂。
常用试剂和条件
氧化: 高锰酸钾,三氧化铬。
还原: 氢化铝锂,硼氢化钠。
取代: 取决于所需的取代反应,各种亲核试剂.
主要产物
氧化: 产物可能包括羧酸或酮。
还原: 通常形成伯胺。
科学研究应用
2-甲氧基苯丙胺 (盐酸盐) 在科学研究中得到广泛应用,特别是在以下领域:
化学: 作为分析化学和质谱法中的参考标准。
生物学: 研究苯丙胺对神经递质释放和摄取的影响。
医学: 研究潜在的治疗应用并了解苯丙胺的药理作用。
工业: 用于法医科学中苯丙胺类化合物鉴定和分析.
作用机制
2-甲氧基苯丙胺 (盐酸盐) 主要作为β-肾上腺素能受体激动剂发挥作用。 与其他相关药物(如苯丙胺)相比,它抑制单胺神经递质再摄取和诱导其释放的能力明显弱得多 。 该化合物可能通过与β-肾上腺素能受体结合而发挥其作用,从而导致各种生理反应 .
相似化合物的比较
类似化合物
甲氧基苯丙胺: 一种作为支气管扩张剂使用的β-肾上腺素能受体激动剂.
3-甲氧基苯丙胺: 另一种具有不同药理特性的甲氧基取代苯丙胺.
4-甲氧基苯丙胺: 以其强效和选择性5-羟色胺释放特性而闻名.
独特性
2-甲氧基苯丙胺 (盐酸盐) 由于其对神经递质释放和再摄取的影响明显弱于其他甲氧基取代苯丙胺,因此具有独特性。 这使得它在需要较温和作用的研究环境中特别有用 .
生物活性
o-Methoxy-alpha-methylphenethylamine hydrochloride (also known as 2-Methoxyamphetamine) is a compound belonging to the substituted phenethylamine class, characterized by a methoxy group at the ortho position of the phenyl ring. Its biological activity and pharmacological properties have garnered interest in both medicinal chemistry and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, receptor interactions, and potential therapeutic applications.
- Molecular Formula : C10H16ClNO
- Molecular Weight : 201.7 g/mol
- Structure : The presence of the methoxy group influences its pharmacological profile, differentiating it from other amphetamines.
This compound interacts with various neurotransmitter systems in the brain. Its primary mechanisms include:
- Neurotransmitter Receptor Modulation : The compound binds to and modulates the activity of neurotransmitter receptors, particularly those for dopamine, serotonin, and norepinephrine. This interaction can influence mood, cognition, and perception.
- Enzyme Interaction : It may inhibit or activate enzymes involved in neurotransmitter metabolism, affecting levels of these neurotransmitters in the synaptic cleft.
- Signal Transduction Pathways : By modulating receptor activity, it influences downstream signaling pathways, potentially leading to various physiological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- CNS Stimulation : Similar to amphetamines, it demonstrates central nervous system stimulant effects but with a notably weaker potency in terms of monoamine reuptake inhibition compared to traditional amphetamines.
- Potential Therapeutic Applications : Ongoing studies are exploring its use in treating neurological disorders and as a psychoactive agent. Its unique structure may confer distinct pharmacological properties that could be beneficial in specific therapeutic contexts.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and properties of this compound compared to structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| o-Methoxy-alpha-methylphenethylamine | Methoxy group at ortho position | Weaker CNS stimulant; unique receptor interactions |
| Amphetamine | Alpha-methyl group; no methoxy | Strong CNS stimulant; well-studied |
| N-Methylphenethylamine | Methyl substitution on nitrogen | Naturally occurring trace amine |
| 4-Hydroxyamphetamine | Hydroxyl group at para position | Active metabolite; affects mood |
| Phenethylamine | Basic structure without substitutions | Precursor to many psychoactive substances |
Case Studies and Research Findings
- Receptor Interaction Profiles : A study explored the effects of methoxy groups on the biological deamination of phenethylamines. It was found that modifications at the 2- and 5- positions significantly influenced receptor affinity and behavioral activity in vivo .
- Pharmacological Effects : Research indicates that compounds like this compound exhibit varying degrees of intrinsic activity at serotonin receptors compared to their non-methoxylated counterparts, suggesting potential for tailored therapeutic applications .
- Analytical Studies : Analytical methods have been developed for profiling amphetamines, including this compound, which aids in understanding its market presence and implications for public health .
属性
IUPAC Name |
1-(2-methoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQBBTRLKWTAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5344-61-6 | |
| Record name | NSC1139 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















